Tetrametaphosphoric acid Tetrametaphosphoric acid
Brand Name: Vulcanchem
CAS No.: 13598-74-8
VCID: VC17169442
InChI: InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)
SMILES:
Molecular Formula: H4O12P4
Molecular Weight: 319.92 g/mol

Tetrametaphosphoric acid

CAS No.: 13598-74-8

Cat. No.: VC17169442

Molecular Formula: H4O12P4

Molecular Weight: 319.92 g/mol

* For research use only. Not for human or veterinary use.

Tetrametaphosphoric acid - 13598-74-8

Specification

CAS No. 13598-74-8
Molecular Formula H4O12P4
Molecular Weight 319.92 g/mol
IUPAC Name 2,4,6,8-tetrahydroxy-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide
Standard InChI InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)
Standard InChI Key GIXFALHDORQSOQ-UHFFFAOYSA-N
Canonical SMILES OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O

Introduction

Molecular Definition and Structural Characteristics

Tetrametaphosphoric acid, systematically named cyclotetraphosphoric acid, belongs to the class of metaphosphoric acids formed by the condensation of orthophosphoric acid (H3PO4\text{H}_3\text{PO}_4) molecules. Its cyclic structure consists of four phosphorus-oxygen tetrahedra linked through shared oxygen atoms, forming a 12-membered ring (Figure 1) . The molecular weight is 319.92 g/mol, with a density of 2.38 g/cm³ . Unlike linear polyphosphates, the cyclic configuration imparts distinct reactivity, particularly in hydrolysis and complexation reactions.

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal a puckered ring geometry with P–O–P bond angles averaging 128°, contributing to the compound’s strain and reactivity . The 3D conformation, accessible via PubChem’s interactive model, shows alternating equatorial and axial oxygen atoms, which facilitate proton mobility and acid dissociation .

Synthesis and Industrial Production

Thermal Condensation of Orthophosphoric Acid

The most common synthesis involves heating orthophosphoric acid at 250–300°C under vacuum, promoting dehydration and cyclization :

4H3PO4ΔH4P4O12+4H2O4 \, \text{H}_3\text{PO}_4 \, \xrightarrow{\Delta} \, \text{H}_4\text{P}_4\text{O}_{12} + 4 \, \text{H}_2\text{O}

This method yields tetrametaphosphoric acid with ~85% purity, requiring subsequent purification via recrystallization .

Hydrolysis of Phosphorus Pentoxide

Reaction of P4O10\text{P}_4\text{O}_{10} with limited water produces a mixture of polyphosphoric acids, including tetrametaphosphoric acid :

P4O10+6H2OH4P4O12+2H3PO4\text{P}_4\text{O}_{10} + 6 \, \text{H}_2\text{O} \, \rightarrow \, \text{H}_4\text{P}_4\text{O}_{12} + 2 \, \text{H}_3\text{PO}_4

Industrial-scale processes optimize stoichiometry and temperature to maximize tetrametaphosphate yield .

Physicochemical Properties

PropertyValueSource
Molecular FormulaH4P4O12\text{H}_4\text{P}_4\text{O}_{12}
Molecular Weight319.92 g/mol
Density2.38 g/cm³
XLogP3-4.4
Hydrogen Bond Donors4
Hydrogen Bond Acceptors12

The compound’s high acidity (pKa1.5\text{p}K_a \approx 1.5) stems from the delocalization of negative charge across the cyclic anion . Its hygroscopic nature necessitates storage in anhydrous conditions to prevent reversion to orthophosphoric acid .

Applications in Industry and Research

Military Smokescreens

The U.S. Army’s research on obscurants identifies tetrametaphosphoric acid as a key component in red phosphorus smokescreens . When combusted, it generates submicron particles that scatter visible and infrared radiation, achieving extinction coefficients of 0.6–0.8 m²/g in the mid-IR spectrum .

Water Treatment

As a sequestrant, tetrametaphosphoric acid chelates metal ions (e.g., Ca2+\text{Ca}^{2+}, Fe3+\text{Fe}^{3+}), preventing scale formation in industrial boilers . Its cyclic structure enhances stability under high-temperature conditions compared to linear polyphosphates .

Food Additives

Approved as a food emulsifier (E450), tetrametaphosphoric acid improves texture in processed meats and dairy products by modulating protein solubility .

Comparative Analysis with Related Phosphoric Acids

CompoundFormulaStructureKey Properties
Orthophosphoric AcidH3PO4\text{H}_3\text{PO}_4LinearPrimary industrial feedstock
Pyrophosphoric AcidH4P2O7\text{H}_4\text{P}_2\text{O}_7DimerHigh-temperature stabilizer
Trimetaphosphoric AcidH3P3O9\text{H}_3\text{P}_3\text{O}_9CyclicDetergent builder
Tetrametaphosphoric AcidH4P4O12\text{H}_4\text{P}_4\text{O}_{12}CyclicMilitary smokes, sequestration

The cyclic metaphosphates exhibit lower hydrolysis rates than their linear counterparts, making them preferable for slow-release applications .

Recent Research Directions

Phosphorus Recycling Technologies

Innovative esterification methods using tetraalkyl orthosilicates enable direct conversion of recovered phosphoric acid into triesters, bypassing white phosphorus intermediates . While focused on H3PO4\text{H}_3\text{PO}_4, this approach may extend to tetrametaphosphoric acid for specialty phosphate production .

Advanced Materials Synthesis

DFT calculations reveal that the cyclic phosphate anion (P4O124\text{P}_4\text{O}_{12}^{4-}) can template metal-organic frameworks (MOFs) with pore sizes >1.2 nm, relevant for gas storage applications .

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